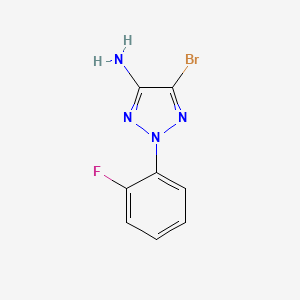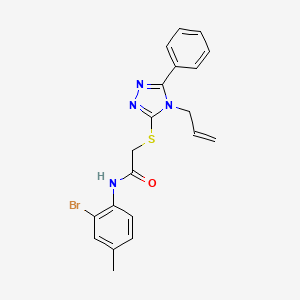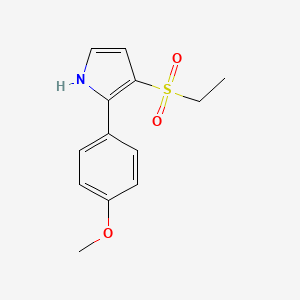
3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. The presence of the ethylsulfonyl and methoxyphenyl groups in this compound makes it unique and potentially useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole typically involves the reaction of 4-methoxyphenylhydrazine with ethylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrroles depending on the nucleophile used.
科学研究应用
3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 3-(Methylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole
- 3-(Ethylsulfonyl)-2-(4-hydroxyphenyl)-1H-pyrrole
- 3-(Ethylsulfonyl)-2-(4-chlorophenyl)-1H-pyrrole
Uniqueness
3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole is unique due to the presence of both the ethylsulfonyl and methoxyphenyl groups. These functional groups confer specific chemical properties, such as increased solubility and reactivity, making the compound suitable for a wide range of applications in research and industry.
属性
分子式 |
C13H15NO3S |
|---|---|
分子量 |
265.33 g/mol |
IUPAC 名称 |
3-ethylsulfonyl-2-(4-methoxyphenyl)-1H-pyrrole |
InChI |
InChI=1S/C13H15NO3S/c1-3-18(15,16)12-8-9-14-13(12)10-4-6-11(17-2)7-5-10/h4-9,14H,3H2,1-2H3 |
InChI 键 |
AMGIAOBASXAVJQ-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11778002.png)
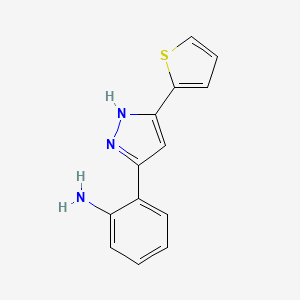
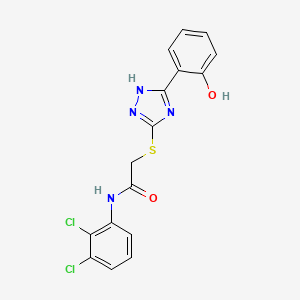
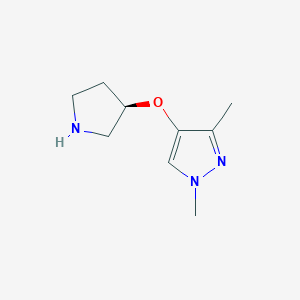
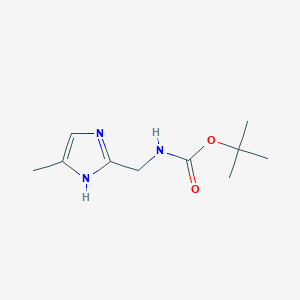
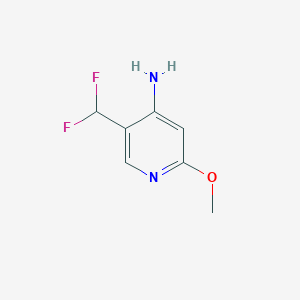
![2-(4-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11778043.png)
![3-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11778046.png)

![Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B11778055.png)
![4-Bromo-6-ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11778061.png)
